molecular formula C16H11N3O6 B10894067 5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10894067
M. Wt: 341.27 g/mol
InChI Key: OHPXEFMTINCSME-UHFFFAOYSA-N
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Description

5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde with barbituric acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of both nitro and methyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11N3O6/c1-8-2-3-9(6-12(8)19(23)24)13-5-4-10(25-13)7-11-14(20)17-16(22)18-15(11)21/h2-7H,1H3,(H2,17,18,20,21,22)

InChI Key

OHPXEFMTINCSME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]

Origin of Product

United States

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